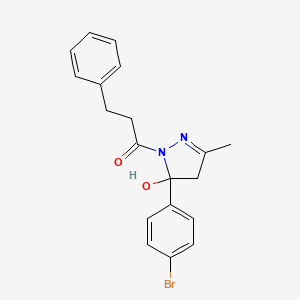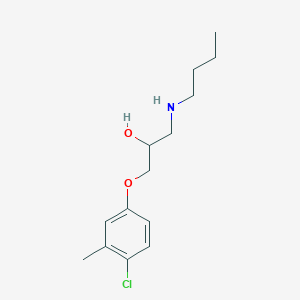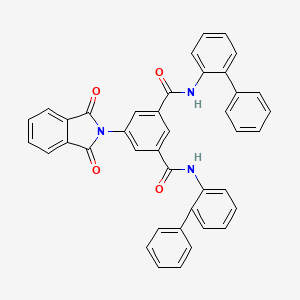
5-(4-bromophenyl)-3-methyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-3-methyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a pyrazole derivative that exhibits interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-3-methyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. For instance, it has been reported to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-3-methyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazol-5-ol exhibits interesting biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-bromophenyl)-3-methyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits interesting biological activities that make it a potential candidate for drug discovery. However, one of the limitations of using this compound is its moderate yield, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 5-(4-bromophenyl)-3-methyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress. Another direction is to investigate its mechanism of action and identify the signaling pathways that it modulates. Additionally, further research is needed to optimize the synthesis method and improve the yield of this compound.
Métodos De Síntesis
The synthesis of 5-(4-bromophenyl)-3-methyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 4-bromoacetophenone and 3-phenylpropanoic acid with hydrazine hydrate and acetic acid. The reaction yields the intermediate product, which is further reacted with methyl iodide and sodium hydroxide to obtain the final product. The synthesis method is relatively simple, and the yield is moderate.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-3-methyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazol-5-ol has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to exhibit antibacterial and antifungal activities.
Propiedades
IUPAC Name |
1-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-14-13-19(24,16-8-10-17(20)11-9-16)22(21-14)18(23)12-7-15-5-3-2-4-6-15/h2-6,8-11,24H,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTAUERFIZYCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)Br)O)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-phenylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5111927.png)
![2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5111928.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111929.png)
![dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5111937.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthol](/img/structure/B5111956.png)

![4-(4-iodophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5111971.png)

![1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine](/img/structure/B5111992.png)
![2-(ethylthio)ethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5111995.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5112002.png)
![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-fluoro-5-(trifluoromethyl)benzyl]urea](/img/structure/B5112012.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5112026.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5112031.png)